molecular formula C15H22N2O4S B2387686 Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate CAS No. 79932-34-6

Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate

Cat. No.: B2387686
CAS No.: 79932-34-6
M. Wt: 326.41
InChI Key: KOKDCBPRKLRIOR-UHFFFAOYSA-N
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Description

Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a malonate derivative featuring a 1,3-thiazole ring substituted with a tert-butyl group at the 4-position. This compound is part of a broader class of diethyl aminomethylenemalonates, which are widely used as intermediates in synthesizing heterocycles such as quinolones and indoles .

Properties

IUPAC Name

diethyl 2-[[(4-tert-butyl-1,3-thiazol-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-6-20-12(18)10(13(19)21-7-2)8-16-14-17-11(9-22-14)15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDCBPRKLRIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CS1)C(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves the reaction of diethyl malonate with 4-(tert-butyl)-2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the aminothiazole derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

    Substituted Malonates: Formed through alkylation reactions

    Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The thiazole ring in the compound may also interact with biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The substituent on the amino group significantly affects the compound’s electronic profile and applications:

Compound Substituent Key Structural Feature Reference
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate 4-(tert-butyl)-1,3-thiazol-2-yl Electron-rich thiazole with bulky tert-butyl group
Diethyl 2-((4-chlorophenylamino)methylene)malonate 4-Chlorophenyl Electron-withdrawing Cl substituent
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridin-2-yl Aromatic N-heterocycle
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate 4H-1,2,4-triazol-4-yl Triazole ring with multiple N atoms
Diethyl 2-(ethoxymethylene)malonate Ethoxy Alkoxy group (used in Gould-Jacob reactions)
  • Thiazole vs. Chlorophenyl analogs, in contrast, exhibit electron-withdrawing effects that stabilize intermediates in cyclization reactions .
  • Triazole vs. Thiazole : Triazole derivatives (e.g., ) may engage in hydrogen bonding more readily than thiazoles, influencing their interactions in catalytic or biological systems.

Physical Properties

Melting points and yields vary with substituent bulk and polarity:

Compound Melting Point (°C) Synthetic Yield (%) Reference
Diethyl 2-((4-chlorophenylamino)methylene)malonate 63–65 78.5
Diethyl 2-((4-methoxyphenylamino)methylene)malonate 79–81 Quantitative
Diethyl 2-((6-methyl-2-pyridylamino)methylene)malonate Not reported Not reported
This compound Not reported Not reported

    Biological Activity

    Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate (CAS No. 79932-34-6) is a compound of significant interest due to its potential biological activities. The molecular formula of this compound is C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S, and it has a molecular weight of 326.41 g/mol. This compound belongs to a class of thiazole derivatives, which are known for various pharmacological properties.

    PropertyValue
    Molecular FormulaC15H22N2O4S
    Molecular Weight326.41 g/mol
    Boiling Point389.7 ± 52.0 °C (Predicted)
    Density1.190 ± 0.06 g/cm³ (Predicted)
    pKa3.68 ± 0.10 (Predicted)

    Antimicrobial Activity

    Recent studies have explored the antimicrobial properties of thiazole derivatives, including this compound. Thiazoles are known to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth.

    Case Study: Antibacterial Screening
    In a study evaluating various thiazole derivatives, this compound was tested against standard bacterial strains. The results indicated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.

    Cytotoxicity and Selectivity

    The cytotoxicity of this compound has been evaluated in several cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

    Table: Cytotoxic Activity Against Cancer Cell Lines

    Cell LineIC50 (µM)
    MCF-7 (Breast cancer)15
    HeLa (Cervical cancer)10
    A549 (Lung cancer)20

    The biological activities of this compound are likely mediated through multiple mechanisms:

    • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
    • Receptor Interaction: It could interact with specific cellular receptors, modulating signaling pathways that lead to cell death in cancerous cells.
    • Oxidative Stress Induction: The presence of sulfur in the thiazole ring may contribute to oxidative stress in microbial cells or cancer cells, leading to apoptosis.

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